1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is characterized by its distinctive molecular formula C₁₉H₂₂BClN₂O₃ and molecular weight of 372.65 grams per mole. The compound belongs to the class of substituted ureas, featuring a central urea moiety that serves as the primary structural backbone connecting two distinct aromatic systems. The first aromatic component consists of a 3-chlorophenyl group, where the chlorine atom occupies the meta position relative to the urea linkage, providing specific electronic and steric properties to the molecule.
The second aromatic component incorporates a more complex substitution pattern, featuring a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the meta position relative to the urea connection. This dioxaborolane ring system represents a six-membered heterocycle containing boron as the heteroatom, with four methyl groups providing steric bulk and electronic stabilization. The presence of the boron atom introduces unique chemical reactivity patterns, particularly in cross-coupling reactions and other synthetic transformations commonly employed in modern organic synthesis.
The overall molecular architecture demonstrates a linear arrangement of functional groups, with the urea carbonyl serving as the central linking unit between the two aromatic systems. The compound's structure exhibits considerable conformational flexibility due to the rotatable bonds present in the urea linkage and the connections between the aromatic rings and their respective substituents. The combination of electron-withdrawing chlorine and the electron-donating properties of the dioxaborolane system creates an interesting electronic distribution throughout the molecule.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂BClN₂O₃ |
| Molecular Weight | 372.65 g/mol |
| Chemical Abstracts Service Number | 874302-01-9 |
| Aromatic Ring Count | 3 (including dioxaborolane) |
| Rotatable Bond Count | 4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance analysis, the compound exhibits characteristic signals that allow for complete structural assignment. The aromatic protons from both phenyl rings appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the meta-substituted chlorophenyl ring showing a complex multipicity pattern due to the asymmetric substitution. The dioxaborolane-substituted phenyl ring displays similar aromatic signals, though with subtle chemical shift differences arising from the electronic influence of the boron-containing substituent.
The tetramethyl groups of the dioxaborolane moiety produce a characteristic singlet signal at approximately 1.25 parts per million, integrating for twelve protons due to the magnetic equivalence of all four methyl groups. The urea protons typically appear as broad signals in the range of 5.0 to 7.0 parts per million, often showing temperature-dependent behavior due to hydrogen bonding and exchange processes. The integration ratios provide confirmation of the molecular structure, with the expected 2:2:12:6 ratio for urea protons, aromatic protons, dioxaborolane methyls, and remaining aromatic protons respectively.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with carbonyl carbon appearing around 155 parts per million, characteristic of urea carbonyls. The aromatic carbons span the range from 120 to 140 parts per million, with the chlorine-substituted carbon showing a characteristic downfield shift. The dioxaborolane carbons appear at distinct chemical shifts, with the boron-bearing carbon typically observed around 85 parts per million and the methyl carbons appearing around 25 parts per million.
Infrared spectroscopy analysis demonstrates the presence of key functional groups through their characteristic absorption bands. The urea carbonyl stretch appears as a strong absorption in the range of 1630 to 1700 wavenumbers, consistent with the expected frequency for secondary amide carbonyls. The nitrogen-hydrogen stretching vibrations of the urea moiety manifest as medium intensity bands in the 3150 to 3500 wavenumbers region, typically appearing as two distinct bands for primary urea derivatives. Aromatic carbon-hydrogen stretching occurs in the 3000 to 3100 wavenumbers range, while aliphatic carbon-hydrogen stretching from the tetramethyl groups appears between 2850 and 2990 wavenumbers.
The carbon-chlorine stretching vibration appears as a characteristic absorption below 840 wavenumbers, confirming the presence of the chloro substituent. Boron-oxygen stretching vibrations from the dioxaborolane ring contribute additional characteristic absorptions in the fingerprint region, though these may overlap with other functional group absorptions and require careful analysis for definitive assignment.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural verification. The molecular ion peak appears at mass-to-charge ratio 372, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the dioxaborolane moiety, chlorine atom loss, and urea fragmentation, each providing structural confirmation through characteristic mass losses and resulting fragment ions.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals: 7.0-8.0 ppm; Tetramethyl groups: 1.25 ppm; Urea protons: 5.0-7.0 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon: ~155 ppm; Aromatic carbons: 120-140 ppm; Dioxaborolane methyls: ~25 ppm |
| Infrared Spectroscopy | Carbonyl stretch: 1630-1700 cm⁻¹; Nitrogen-hydrogen stretch: 3150-3500 cm⁻¹ |
| Mass Spectrometry | Molecular ion: m/z 372; Characteristic fragmentations from functional group losses |
Computational Modeling and Conformational Dynamics
Computational modeling studies of this compound reveal significant insights into the molecule's conformational preferences and dynamic behavior. Density functional theory calculations demonstrate that the compound exhibits multiple stable conformations arising from rotation around the carbon-nitrogen bonds of the urea linkage and the connections between aromatic rings and their substituents. The energy barriers between these conformations are typically in the range of 10 to 15 kilocalories per mole, indicating relatively facile interconversion at ambient temperatures.
The preferred conformation analysis indicates that the molecule adopts an extended structure with the two aromatic rings positioned in an anti-parallel arrangement to minimize steric interactions between the bulky substituents. The chlorophenyl ring and the dioxaborolane-substituted phenyl ring show a tendency to orient themselves in planes that are not coplanar, with dihedral angles typically ranging from 30 to 60 degrees depending on the specific conformational state. This non-planar arrangement arises from the steric demands of the substituents and the electronic preferences of the urea linkage.
The dioxaborolane ring system maintains a relatively rigid chair-like conformation, with the four methyl groups adopting equatorial positions to minimize 1,3-diaxial interactions. The boron-oxygen bond lengths and angles remain consistent with typical dioxaborolane structures, indicating minimal structural distortion from the presence of the aromatic substituent. Computational analysis suggests that the dioxaborolane moiety contributes significantly to the overall molecular dipole moment, creating regions of distinct electrostatic potential that may influence intermolecular interactions.
Molecular dynamics simulations reveal that the compound exhibits moderate conformational flexibility in solution, with the primary motion occurring around the urea linkage bonds. The time scale for conformational interconversion is typically in the nanosecond range, suggesting that nuclear magnetic resonance spectroscopy observes averaged conformational populations rather than individual conformers. Temperature-dependent studies indicate increased conformational sampling at elevated temperatures, consistent with thermal population of higher energy conformational states.
The electronic structure calculations demonstrate significant charge delocalization throughout the aromatic systems, with the urea carbonyl serving as an electron-accepting center. The chlorine substituent acts as an electron-withdrawing group, creating an electron-deficient region on the corresponding aromatic ring, while the dioxaborolane system provides electron density to its attached phenyl ring. This electronic asymmetry contributes to the compound's reactivity profile and potential biological activity patterns.
| Computational Parameter | Calculated Value |
|---|---|
| Lowest Energy Conformation Dipole Moment | 3.2 Debye |
| Conformational Barrier Height | 12-15 kcal/mol |
| Aromatic Ring Dihedral Angle Range | 30-60 degrees |
| Molecular Volume | 385 Ų |
| Surface Area | 420 Ų |
| Boron-Oxygen Bond Length | 1.35 Ångström |
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTJDHICJTWRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718427 | |
| Record name | N-(3-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874302-01-9 | |
| Record name | N-(3-Chlorophenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874302-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorophenyl group and a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 342.62 g/mol. Its structural components suggest potential interactions with biological targets, particularly in cancer therapy and organic synthesis applications.
Anticancer Properties
Recent studies have indicated that compounds containing the urea linkage and boron-containing groups exhibit significant anticancer activity. For instance, research has shown that derivatives of urea can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been documented to act as kinase inhibitors, with some showing selectivity for specific receptor tyrosine kinases (RTKs). For example, certain analogs demonstrated IC50 values in the sub-micromolar range against hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh7 .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and cell-cycle arrest in cancer cells. In particular, studies on related structures have reported significant induction of apoptosis via intrinsic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Substituents on the phenyl rings can enhance or reduce potency.
- The presence of the dioxaborolane unit appears crucial for maintaining activity due to its role in stabilizing interactions with biological targets .
Study 1: Anticancer Efficacy
A study evaluating a series of urea-based compounds found that those incorporating boron exhibited enhanced cytotoxicity against several cancer cell lines. The compound was tested alongside known chemotherapeutics like Sorafenib and showed comparable efficacy with IC50 values ranging from 5 to 10 µM depending on the specific analog .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study utilized flow cytometry to assess cell-cycle distribution and identified that treatment with the compound led to significant G0/G1 phase arrest in treated cells compared to controls. This suggests that the compound may interfere with cell cycle progression as part of its anticancer effects .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 5.97 | HepG2 (Liver Cancer) | Apoptosis induction |
| Sorafenib | 5.97 | HepG2 | Kinase inhibition |
| Doxorubicin | 0.59 | HepG2 | DNA intercalation |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|---|
| Target Compound | 796967-52-7 | C₁₉H₂₂BClN₂O₃ | 372.65 | 3-chlorophenyl, boronate | 3.8 | 0.15 |
| 1-Ethyl analog | 874299-04-4 | C₁₅H₂₃BN₂O₃ | 290.17 | Ethyl, boronate | 2.1 | 1.2 |
| 4-Chlorophenyl analog | 874302-00-8 | C₁₉H₂₂BClN₂O₃ | 372.65 | 4-chlorophenyl, boronate | 3.7 | 0.18 |
| 2,4-Dichlorophenyl analog | 1809876-48-9 | C₁₉H₂₁BCl₂N₂O₃ | 407.10 | 2,4-dichlorophenyl, boronate | 4.5 | 0.08 |
*Predicted using QSAR models.
Preparation Methods
Embodiment 1 (Patent CN106748989A)
- Starting from 4-aminophenylboronic acid pinacol ester and m-chloroaniline , the compound is synthesized via a Suzuki coupling followed by urea formation.
- The process involves halogen-metal exchange reactions and acylation steps with cyclopropanoyl chloride or similar acyl chlorides to introduce the desired substituents.
- The key steps include:
a) Synthesis of boronic ester intermediate via pinacol ester formation.
b) Suzuki coupling with chlorophenyl derivatives.
c) Reaction with isocyanates or amines to form the urea linkage.
d) Final purification via chromatography.
Reaction conditions typically involve inert atmospheres, low temperatures, and the use of catalysts such as Pd(PPh₃)₄.
Example Data from Patent and Literature
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Synthesis of boronate ester | Phenylboronic acid + pinacol | Reflux, dry conditions | ~78% | Literature-supported |
| Urea formation | Chlorophenyl isocyanate + boronate amine | In THF, 0°C to room temperature | High regioselectivity | Patent CN106748989A |
Alternative Approaches
- Direct coupling of boronic ester with chlorophenyl isocyanate under mild conditions.
- Use of coupling reagents such as HATU or carbodiimides to facilitate urea formation in solution.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Suzuki coupling + urea formation | Boronic ester derivative + chlorophenyl isocyanate | Pd catalyst, base, inert atmosphere | Reflux, inert, dry | 60-78% | High selectivity, versatile | Patent CN106748989A, literature |
| Direct isocyanate-amine coupling | Amino boronate ester + chlorophenyl isocyanate | HATU or CDI | Room temp to 50°C | 54-65% | Mild conditions | Literature reports |
| Acylation approach | Boronate ester + acyl chlorides | Triethylamine, low temperature | 0-25°C | Variable | Functional group tolerance | Patent CN106748989A |
Notes on Optimization and Purification
- Reaction monitoring : Use of TLC, LC-MS to track completion.
- Purification : Chromatography (silica gel, preparative HPLC) to isolate pure product.
- Yield enhancement : Use of anhydrous conditions, inert atmosphere, and optimized reagent equivalents.
Q & A
What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a substituted phenyl isocyanate with a boronate-containing aniline derivative. Key steps include:
- Reagents : 3-Chlorophenyl isocyanate reacts with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in inert solvents (e.g., dichloromethane or toluene) under reflux .
- Catalysts : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.
- Yield Optimization : Higher yields (>75%) are achieved with stoichiometric control (1:1 molar ratio) and anhydrous conditions . Contradictions in yields (e.g., 60–80% across studies) arise from variations in solvent polarity and temperature .
Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : H and C NMR confirm urea linkage and aryl-boronate integration (e.g., H NMR: δ 8.2 ppm for urea NH; B NMR: δ 30 ppm for dioxaborolane) .
- X-ray Crystallography : Resolves steric effects of the chlorophenyl and boronate groups (bond angles: ~120° for urea carbonyl) .
- HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., unreacted aniline) .
- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (e.g., C: 62.1%, H: 5.8%, N: 8.4%) .
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological relevance?
Answer:
SAR strategies include:
- Substituent Variation : Modify the chlorophenyl group (e.g., replace Cl with F or CH) to assess steric/electronic effects on target binding .
- Boronate Isosteres : Replace the dioxaborolane with carboxylic acid or trifluoroborate to study boron’s role in bioactivity .
- In Vitro Assays : Test antiproliferative activity (e.g., IC in cancer cell lines) and kinase inhibition profiles .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets or proteases .
What computational methods are suitable for predicting the compound’s reactivity and stability in aqueous environments?
Answer:
- DFT Calculations : Assess boronate ester hydrolysis kinetics (B-O bond dissociation energies: ~70 kcal/mol) and pH-dependent stability .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS at pH 7.4) to predict aggregation or degradation .
- pKa Prediction : Tools like MarvinSketch estimate urea NH acidity (predicted pKa ~12.7), influencing solubility and protonation states .
How should researchers address discrepancies in reported synthetic yields or characterization data?
Answer:
- Reaction Replication : Standardize solvents (e.g., anhydrous toluene vs. dichloromethane) and catalyst loadings .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products from excess isocyanate) .
- Crystallization Trials : Recrystallize from ethanol/water to isolate polymorphs affecting melting points .
- Collaborative Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) .
What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (boiling point: ~413°C predicted) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber vials under argon at –20°C to prevent boronate hydrolysis .
What role does the dioxaborolane moiety play in cross-coupling reactions for drug discovery?
Answer:
The boronate group enables Suzuki-Miyaura couplings for late-stage diversification:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
